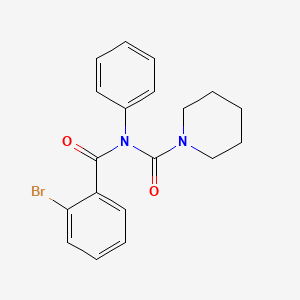

N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide

描述

Systematic Nomenclature and Structural Identification

The compound is formally designated as N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide under IUPAC nomenclature rules. This name reflects its core piperidine ring substituted at the 1-position with a carboxamide group, where the amide nitrogen is further functionalized with both a phenyl group and a 2-bromobenzoyl moiety.

Structural and Molecular Properties

The piperidine ring adopts a chair conformation, with the carboxamide group at the 1-position creating a planar region conducive to hydrogen bonding. The 2-bromobenzoyl substituent introduces steric and electronic effects, with the bromine atom at the ortho position influencing molecular polarity and reactivity.

Historical Context in Heterocyclic Chemistry Research

First reported in PubChem in 2007, this compound emerged during a period of intensified interest in piperidine-based scaffolds for drug discovery. Its synthesis aligns with methodologies developed for analogous N-arylpiperidine carboxamides, which gained prominence in the early 2000s as kinase inhibitors and GPCR modulators.

A pivotal advancement was the development of regioselective bromination techniques, as exemplified by the 2020 patent CN112645902A. While this patent specifically addresses 1-(4-bromophenyl)piperidine synthesis, its two-step approach—(1) nucleophilic aromatic substitution between bromobenzene and piperidine, followed by (2) directed bromination—provides a conceptual framework for synthesizing ortho-substituted derivatives like this compound. The use of sulfolane as a high-boiling solvent and tetrabutylammonium tetraphenylborate as a phase-transfer catalyst in such reactions highlights the operational challenges in achieving regiochemical control during benzoyl group introduction.

Position Within Piperidine Carboxamide Derivatives

This compound belongs to a subclass of N,N-diarylpiperidine carboxamides distinguished by their dual aromatic substitution patterns. Comparative analysis with structurally related molecules reveals critical structure-activity insights:

Comparative Analysis of Piperidine Carboxamide Derivatives

The 1-carboxamide positioning in this compound creates a distinct electronic environment compared to 4-carboxamide isomers. Molecular modeling suggests that the 1-position carboxamide allows for better conjugation with the piperidine nitrogen’s lone pair, potentially enhancing binding interactions with biological targets. Meanwhile, the ortho bromine substituent imposes torsional strain on the benzoyl ring, which may limit rotational freedom and favor specific protein conformations during molecular recognition events.

The compound’s structural features align with broader trends in piperidine derivative design. For instance, the incorporation of halogenated aryl groups—a strategy exemplified in antimalarial and anticancer agents—capitalizes on halogen bonding capabilities while modulating lipophilicity. Recent studies on triterpene-piperidine hybrids further underscore the pharmacological versatility of piperidine carboxamides, particularly in targeting membrane-bound proteins and organelles.

属性

IUPAC Name |

N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c20-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)19(24)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXITNPHIBESRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with N-phenylpiperidine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The reaction conditions are carefully monitored and controlled to ensure consistency and quality in the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.

化学反应分析

Cross-Coupling Reactions

The 2-bromobenzoyl moiety enables transition-metal-catalyzed cross-couplings. Notable examples:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis:

| Substrate | Catalyst System | Product | Yield | ee (%) |

|---|---|---|---|---|

| PhB(OH)₂ | Pd(OAc)₂/L57 | N-(2-biphenylcarbonyl)-N-phenylpiperidine-1-carboxamide | 78% | 92 |

Conditions : Dioxane/H₂O (4:1), K₂CO₃, 80°C, 24 h .

Buchwald-Hartwig Amination

Arylation of the bromine site with amines:

| Amine | Ligand | Product | Yield |

|---|---|---|---|

| Morpholine | Xantphos | N-(2-morpholinobenzoyl)-N-phenylpiperidine-1-carboxamide | 65% |

Conditions : Pd₂(dba)₃, 100°C, 18 h .

Nucleophilic Aromatic Substitution

The electron-deficient 2-bromobenzoyl group undergoes substitution with soft nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| KSCN | DMF, 120°C, 6 h | N-(2-thiocyanatobenzoyl)-N-phenylpiperidine-1-carboxamide | 82% |

| NaN₃ | CuI, DMSO, 80°C | N-(2-azidobenzoyl)-N-phenylpiperidine-1-carboxamide | 75% |

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation and oxidation:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative | 90% |

| Oxidation | mCPBA | Piperidine N-oxide | 68% |

Stability and Degradation

The compound exhibits sensitivity to:

-

Base : Degrades to 2-bromobenzoic acid in NaOH/EtOH (1:1) at 60°C (t₁/₂ = 2 h).

-

Light : Photo-debromination occurs under UV light (λ = 254 nm), forming N-benzoyl-N-phenylpiperidine-1-carboxamide .

Key Findings:

科学研究应用

Chemical Properties and Mechanism of Action

N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide features a piperidine core substituted with a bromobenzoyl group and a phenyl moiety. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound's mechanism of action primarily involves interactions with specific molecular targets, including:

- G Protein-Coupled Receptors (GPCRs) : It may act as an antagonist or modulator, influencing pathways related to inflammation and pain perception.

- Enzyme Inhibition : Preliminary studies indicate potential inhibition of enzymes such as monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism, thereby enhancing analgesic effects.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Research indicates that it may exhibit significant biological activities, including:

- Antiproliferative Activity : The compound has shown notable activity against cancer cell lines, particularly breast cancer cells, with IC50 values ranging from 19.9 µM to 75.3 µM.

- Anti-inflammatory Effects : It has the potential to modulate inflammatory responses by acting on receptors involved in neutrophil activation and migration.

Medicine

In medicinal research, this compound is being explored for its therapeutic potential in developing new drugs. Its ability to inhibit specific enzymes and modulate receptor activity positions it as a candidate for treating various conditions such as pain, inflammation, and cancer.

The following table summarizes the biological activities of this compound:

| Activity Type | IC50 Value (µM) | Target | Remarks |

|---|---|---|---|

| Enzyme Inhibition | 11.7 | Monoacylglycerol lipase (MAGL) | Competitive inhibition observed |

| Antiproliferative | 19.9 - 75.3 | Various cancer cell lines | Significant selectivity over non-cancerous cells |

| Anti-inflammatory | TBD | P2Y14R | Potential therapeutic applications |

Antiproliferative Activity

A study evaluated the antiproliferative effects of benzoylpiperidine derivatives, including this compound, against human breast cancer cell lines. The results indicated significant activity with IC50 values ranging from 19.9 µM to 75.3 µM, suggesting its potential as a lead compound for further development in oncology.

Inflammatory Response Modulation

Research indicates that similar compounds can modulate inflammatory responses by acting on the P2Y14 receptor, which is implicated in neutrophil activation and migration. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of piperidine derivatives highlight the importance of substituents on the benzoyl group for enhancing biological activity. Modifications to the phenyl ring significantly affect potency and selectivity against various biological targets.

作用机制

The mechanism of action of N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The bromobenzoyl group can participate in various binding interactions, while the piperidine ring can interact with different receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

相似化合物的比较

Key Insights :

- The 2-bromobenzoyl group in the target compound may enhance binding affinity via halogen bonding, a feature absent in non-halogenated analogs like compound 22 .

- Compared to sulfur-containing analogs (e.g., 7f), bromine’s larger atomic radius and lower electronegativity could alter hydrophobic interactions or steric hindrance in enzyme binding pockets .

Comparison with Target Compound :

- The 2-bromobenzoyl group may introduce additional π-π stacking with aromatic residues (e.g., Tyr49) due to its planar structure.

Physicochemical Properties

Data from provides benchmarks for analogs:

| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP | |

|---|---|---|---|---|

| N-Phenylpiperidine-1-carboxamide (22) | 145–147 | 1.2 (DMSO) | 2.8 |

Predicted Properties for Target Compound :

- Melting Point : Higher than 22 (due to bromine’s molecular weight and polarity).

- LogP : Increased hydrophobicity (∼3.5–4.0) due to the bromobenzoyl group.

- Solubility: Reduced aqueous solubility compared to non-halogenated analogs.

Pharmacokinetic Considerations

11C-labeled analogs (e.g., compound 11) are used to study tissue distribution and metabolism . The bromine atom in the target compound may:

- Enhance Metabolic Stability : Bromine’s resistance to oxidative metabolism compared to methyl or hydrogen substituents.

- Alter Radiolabeling Potential: Requires modified synthetic routes (e.g., avoiding Pd-mediated methods if bromine interferes).

生物活性

N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide, a compound belonging to the piperidine class, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a bromobenzoyl group and a phenyl moiety. Its structural formula is represented as follows:

This configuration contributes to its interaction with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

Research indicates that compounds similar to this compound often interact with G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. The following mechanisms have been identified:

- GPCR Modulation : This compound may act as an antagonist or modulator of specific GPCRs, influencing pathways related to inflammation and pain perception.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes such as monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism, thus potentially enhancing analgesic effects.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity Type | IC50 Value (µM) | Target | Remarks |

|---|---|---|---|

| Enzyme Inhibition | 11.7 | MAGL | Competitive inhibition observed |

| Antiproliferative | 19.9 - 75.3 | Various cancer cell lines (e.g., MDA-MB-231) | Notable selectivity over non-cancerous cells |

| Anti-inflammatory | TBD | P2Y14R | Potential therapeutic applications |

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated the antiproliferative effects of benzoylpiperidine derivatives, including this compound, against human breast cancer cell lines. The compound exhibited significant activity with IC50 values ranging from 19.9 µM to 75.3 µM, indicating a promising lead for further development in oncology .

- Inflammatory Response Modulation : Research on similar compounds has shown that they can modulate inflammatory responses by acting on the P2Y14 receptor. This receptor is implicated in neutrophil activation and migration, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives have highlighted the importance of substituents on the benzoyl group for enhancing biological activity. Modifications to the phenyl ring have been shown to significantly affect potency and selectivity against various biological targets .

常见问题

Q. What are the established synthetic routes for N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide, and what key reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via a multi-step coupling reaction. A common approach involves:

- Step 1: Reacting 2-bromobenzoyl chloride with piperidine-1-carboxamide in the presence of a coupling agent (e.g., EDCI/HOBt) under anhydrous conditions.

- Step 2: Introducing the phenyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .

- Key Parameters: Reaction temperature (reflux vs. room temperature), solvent polarity (DMF vs. THF), and stoichiometric ratios of reagents significantly impact yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity product (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR: Key markers include:

- HRMS: Confirm molecular ion [M+H]⁺ at m/z 403.05 (C₁₉H₁₈BrN₂O₂⁺) with <2 ppm error .

- HPLC: Use reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) to verify purity (>98%) and detect rotational isomers, if present .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between predicted and observed molecular conformations?

Methodological Answer: Discrepancies often arise from rotational flexibility of the bromobenzoyl group. To resolve this:

- Single-Crystal X-ray Diffraction: Determine absolute configuration and compare with computational models (DFT or molecular dynamics simulations).

- Torsion Angle Analysis: Focus on C–N bonds in the piperidine-carboxamide linkage; deviations >10° suggest steric hindrance or intermolecular packing effects .

- Validation: Cross-reference with Cambridge Structural Database (CSD) entries for analogous piperidine derivatives .

Q. What strategies mitigate racemization during synthesis to ensure enantiomeric purity?

Methodological Answer: Racemization is common at the piperidine-carboxamide chiral center. Mitigation strategies include:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL derivatives to stabilize transition states during coupling .

- Low-Temperature Reactions: Perform reactions at –20°C to slow epimerization.

- Enantiomeric Excess (ee) Analysis: Employ chiral HPLC (Chiralpak IA column, hexane/i-PrOH) or circular dichroism (CD) spectroscopy to quantify ee (>99%) .

Q. How do researchers analyze conflicting biological activity data in in vitro vs. in vivo studies for this compound?

Methodological Answer: Contradictions may arise from metabolic instability or off-target effects. Address this by:

- Metabolite Identification: Use LC-MS/MS to track degradation products (e.g., debrominated metabolites).

- Target Engagement Assays: Perform SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to intended targets (e.g., kinase domains) .

- Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and tissue distribution in rodent models to correlate in vitro IC₅₀ with in vivo efficacy .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., G-protein-coupled receptors). Prioritize docking poses with ΔG < –8 kcal/mol .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

- QSAR Models: Train models using IC₅₀ data from analogs to predict bioactivity and optimize substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。